molecular formula C11H18ClNO B593010 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride CAS No. 117342-78-6

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

Cat. No.: B593010
CAS No.: 117342-78-6
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-FOKYBFFNSA-N
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Description

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of benzenemethanol and is known for its structural similarity to ephedrine and pseudoephedrine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride typically involves the reaction of 4-methylbenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of more efficient reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. The compound mimics the action of natural neurotransmitters, leading to various physiological effects. The pathways involved include the activation of cyclic AMP and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

CAS No.

117342-78-6

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1

InChI Key

DDFKODAFZRBBOK-FOKYBFFNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O.Cl

SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl

Synonyms

4-MeMC metabolite; 4-Methylephedrone metabolite; 4-Methylmethcathinone metabolite; 4-MMC metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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